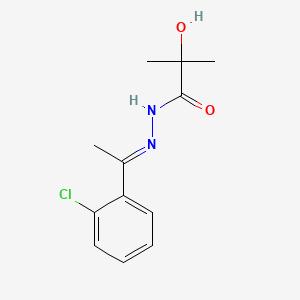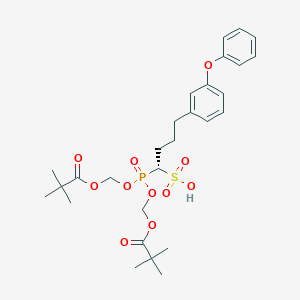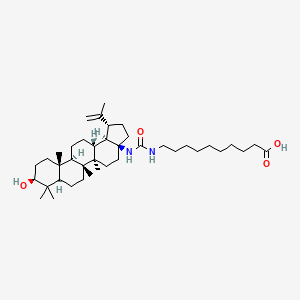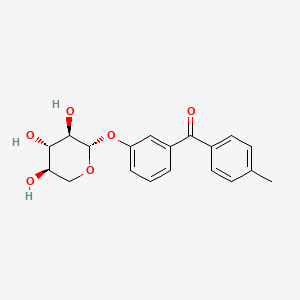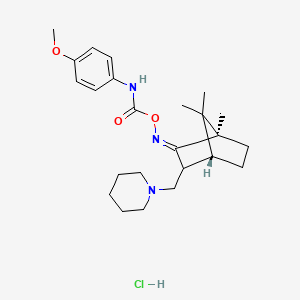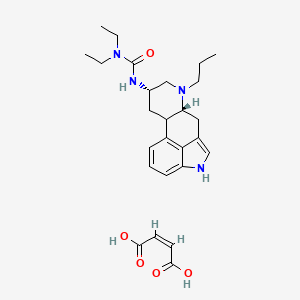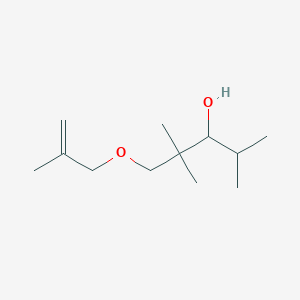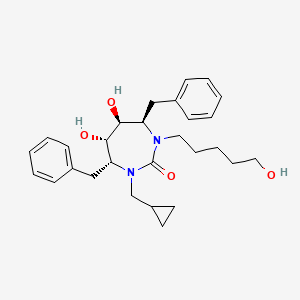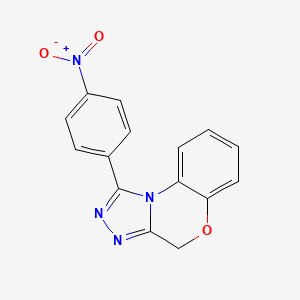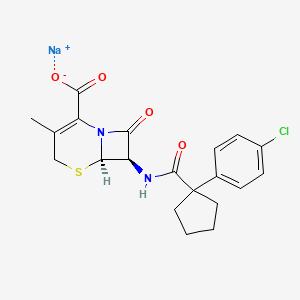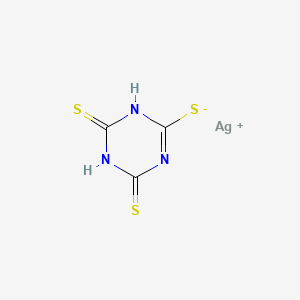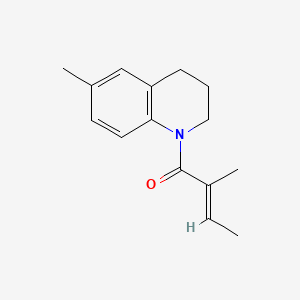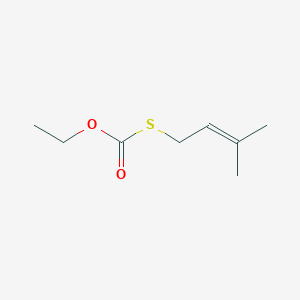
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate: , also known by its FEMA number 4901, is a chemical compound recognized for its unique flavor profile, often described as having roasted meat and coffee notes . This compound is used primarily in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate typically involves the reaction of ethyl chloroformate with 3-methylbut-2-en-1-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thiocarbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in the study of flavor chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial
Eigenschaften
CAS-Nummer |
2097608-89-2 |
|---|---|
Molekularformel |
C8H14O2S |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
ethyl 3-methylbut-2-enylsulfanylformate |
InChI |
InChI=1S/C8H14O2S/c1-4-10-8(9)11-6-5-7(2)3/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
QTXBCPMDGBLOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)SCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


